Steviol methyl ester
Description
Properties
CAS No. |
14364-16-0 |
|---|---|
Molecular Formula |
C21H32O3 |
Molecular Weight |
332.48 |
Origin of Product |
United States |
Biosynthetic Pathways and Precursors of Steviol Precursor to Steviol Methyl Ester
Initial Isoprenoid Pathway to Steviol (B1681142) Aglycone
The journey to steviol begins with the synthesis of the fundamental five-carbon (C5) building blocks common to all terpenoids. rsc.org In Stevia, this is accomplished via the plastid-localized methylerythritol 4-phosphate (MEP) pathway. nih.govmdpi.comijpsr.com
The MEP pathway, also known as the non-mevalonate pathway, utilizes basic products of photosynthesis and glucose metabolism to build isoprenoid precursors. wikipedia.orgsteviashantanu.com The pathway commences with the condensation of Pyruvate (Pyr) and Glyceraldehyde 3-phosphate (G3P), which are sourced from primary metabolism. nih.govmdpi.comgoogle.com This initial reaction is catalyzed by the enzyme 1-deoxy-D-xylulose 5-phosphate synthase (DXS) to produce 1-deoxy-D-xylulose 5-phosphate (DXP). mdpi.comresearchgate.net The subsequent conversion of DXP to 2-C-methyl-D-erythritol 4-phosphate (MEP) is carried out by 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR). mdpi.comresearchgate.net Both DXS and DXR are considered rate-limiting enzymes in this pathway. mdpi.com A series of further enzymatic steps then converts MEP into the final products of the pathway. rsc.orgresearchgate.net
Table 1: Key Enzymes of the Early MEP Pathway
| Enzyme | Abbreviation | Function |
| 1-deoxy-D-xylulose 5-phosphate synthase | DXS | Catalyzes the condensation of Pyruvate and Glyceraldehyde 3-phosphate to form DXP. mdpi.comresearchgate.net |
| 1-deoxy-D-xylulose 5-phosphate reductoisomerase | DXR | Converts DXP to MEP. mdpi.comresearchgate.net |
| 4-(cytidine 5′-diphospho)-2-C-methyl-d-erythritol synthase | CMS | Converts MEP to 4-(cytidine 5′-diphospho)-2-C-methyl-d-erythritol (CDP-ME). rsc.orgresearchgate.net |
| 4-(cytidine 5′-diphospho)-2-C-methyl-d-erythritol kinase | CMK | Catalyzes the phosphorylation of CDP-ME to form 4-diphosphocytidyl-2-C-methyl-D-erythritol-2-phosphate (CDP-MEP). rsc.orgresearchgate.net |
The MEP pathway culminates in the synthesis of two crucial C5 isoprenoid isomers: Isopentenyl Diphosphate (B83284) (IPP) and Dimethylallyl Diphosphate (DMAP). wikipedia.orgnih.govrsc.orgmdpi.com These molecules are the universal building blocks for the biosynthesis of all terpenoids, including diterpenes like steviol. rsc.orgigem.wiki The final steps of the MEP pathway involve the enzymes 1-hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate synthase (HDS) and 1-hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate reductase (HDR), which ultimately produce a mixture of IPP and DMAPP. rsc.orgresearchgate.net
Methylerythritol 4-Phosphate (MEP) Pathway Integration
Diterpene Core Formation
With the C5 precursors synthesized, the pathway proceeds to construct the C20 backbone of the diterpene core. This stage involves elongation and a complex series of cyclization reactions.
The formation of the C20 diterpene precursor, Geranylgeranyl Diphosphate (GGPP), is catalyzed by the enzyme GGPP synthase (GGPPS). nih.govdergipark.org.tr This enzyme facilitates the sequential head-to-tail condensation of three molecules of IPP with one molecule of DMAP. rsc.orgwikipedia.org The process begins with the formation of geranyl diphosphate (GPP, C10), followed by farnesyl diphosphate (FPP, C15), and finally the C20 molecule, GGPP. nih.govwikipedia.org GGPP is the common precursor for a vast array of diterpenoids in plants, including steviol and gibberellins (B7789140). wikipedia.orgsteviashantanu.comdergipark.org.tr
The linear GGPP molecule is transformed into a complex tetracyclic structure through two distinct cyclization steps, each catalyzed by a specific terpene cyclase enzyme. rsc.org First, ent-copalyl diphosphate synthase (CPS or CDPS) catalyzes a protonation-initiated cyclization of GGPP to form the bicyclic intermediate, ent-copalyl diphosphate (CDP). nih.govagriculturejournals.czgoogle.com
Following this, the enzyme ent-kaurene (B36324) synthase (KS) takes the CDP intermediate and performs a second, ionization-dependent cyclization to produce the signature tetracyclic diterpene skeleton known as ent-kaurene. wikipedia.orgnih.govagriculturejournals.czpublish.csiro.au These initial cyclization steps leading to ent-kaurene are shared with the biosynthetic pathway of gibberellins, a class of plant hormones. rsc.orgagriculturejournals.cz
Table 2: Enzymes of Diterpene Core Formation
| Enzyme | Abbreviation | Function |
| Geranylgeranyl Diphosphate Synthase | GGPPS | Catalyzes the condensation of IPP and DMAP to form the C20 precursor GGPP. rsc.orgnih.gov |
| ent-Copalyl Diphosphate Synthase | CPS / CDPS | Catalyzes the first cyclization of GGPP to form the bicyclic intermediate ent-CDP. nih.govagriculturejournals.cz |
| ent-Kaurene Synthase | KS | Catalyzes the second cyclization of ent-CDP to form the tetracyclic diterpene ent-kaurene. nih.govpublish.csiro.au |
Geranylgeranyl Diphosphate (GGPP) Synthesis
Hydroxylation Steps to Steviol
The final stage in the formation of steviol involves a series of oxidative modifications to the ent-kaurene skeleton. These reactions take place on the endoplasmic reticulum membrane after ent-kaurene is transported from the plastid. wikipedia.orgnih.govrsc.org
The process begins with the oxidation of ent-kaurene at the C-19 position. google.com This is catalyzed by ent-kaurene oxidase (KO), a cytochrome P450 monooxygenase, which converts ent-kaurene into ent-kaurenoic acid in a three-step reaction. nih.govagriculturejournals.czpublish.csiro.au At this point, the pathway reaches a critical branch point. nih.govmdpi.com The metabolic fate of ent-kaurenoic acid determines whether the cell will produce gibberellins or steviol.
For the synthesis of steviol, the enzyme ent-kaurenoic acid 13-hydroxylase (KAH), another P450-dependent monooxygenase, catalyzes the direct hydroxylation of ent-kaurenoic acid at the C-13 position. mdpi.comagriculturejournals.cznih.govresearchgate.net This reaction, which requires NADPH and molecular oxygen, yields steviol (ent-13-hydroxykaur-16-en-19-oic acid) and is considered the first committed step that diverts the pathway specifically toward the production of steviol and its subsequent glycosides. steviashantanu.compublish.csiro.aunih.govplos.org
Role of Cytochrome P450 Monooxygenases (e.g., Kaurene Oxidase, Kaurenoic Acid 13-Hydroxylase)
Cytochrome P450 monooxygenases (CYPs), a diverse superfamily of enzymes, play a critical role in the later stages of steviol biosynthesis. dergipark.org.tr These enzymes are typically membrane-bound, located on the endoplasmic reticulum, and are responsible for catalyzing oxidative reactions. rsc.orgresearchgate.net In the context of steviol synthesis, two specific CYPs, kaurene oxidase (KO) and kaurenoic acid 13-hydroxylase (KAH), are indispensable. nih.gov
Kaurene Oxidase (KO): Following the synthesis of ent-kaurene in the plastids, it is transported to the endoplasmic reticulum. rsc.orgnih.gov Here, kaurene oxidase, a P450 monooxygenase, catalyzes a three-step oxidation of ent-kaurene at the C-19 position. rsc.orggoogle.com This sequence of reactions proceeds through the intermediates ent-kaurenol (B36349) and ent-kaurenal (B36371) to ultimately yield ent-kaurenoic acid. rsc.org This product, ent-kaurenoic acid, is a crucial branch-point metabolite, serving as a common substrate for both the steviol and gibberellin biosynthetic pathways. researchgate.netmdpi.com
Kaurenoic Acid 13-Hydroxylase (KAH): The first committed step that diverts the metabolic flux specifically towards steviol production is catalyzed by kaurenoic acid 13-hydroxylase (KAH). researchgate.netagriculturejournals.cz This enzyme, also a cytochrome P450, facilitates the hydroxylation of ent-kaurenoic acid at the C-13 position. nih.govresearchgate.net This single reaction converts ent-kaurenoic acid into steviol (ent-13-hydroxy kaurenoic acid), the core aglycone of all steviol glycosides. nih.govmdpi.com The activity of KAH is therefore the definitive step that separates steviol biosynthesis from gibberellin biosynthesis. agriculturejournals.cz
Enzymatic Catalysis in Steviol Biosynthesis
The initial stages of steviol biosynthesis involve the cyclization of a linear isoprenoid precursor, geranylgeranyl diphosphate (GGPP), into the tetracyclic diterpene skeleton of ent-kaurene. This transformation is accomplished through the sequential activity of two distinct terpene cyclases.
Copalyl Diphosphate Synthase (CPS) Activity
The biosynthetic pathway begins in the plastids, where geranylgeranyl diphosphate (GGPP) is the universal precursor for diterpenoid synthesis. nih.govnih.gov The first cyclization step is catalyzed by copalyl diphosphate synthase (CPS). mdpi.comagriculturejournals.cz This Class II diterpene synthase initiates a protonation-dependent cyclization of the linear GGPP molecule to form the bicyclic intermediate, ent-copalyl diphosphate (CDP). nih.govgoogle.com The gene encoding CPS in Stevia rebaudiana has been isolated and shown to be catalytically active, confirming its role in the pathway. nih.gov
Kaurene Synthase (KS) Activity
Immediately following the formation of CDP, a second cyclization is carried out by kaurene synthase (KS). mdpi.comagriculturejournals.cz KS is a Class I diterpene synthase that utilizes the product of the CPS reaction, ent-copalyl diphosphate. nih.gov It catalyzes an ionization-dependent cyclization of CDP to form the tetracyclic diterpene, ent-kaurene. nih.govagriculturejournals.cz The coordinated action of CPS and KS effectively converts the linear GGPP into the characteristic diterpene ring structure that forms the backbone of steviol. nih.gov Like CPS, the gene for KS is highly expressed in the leaves of the stevia plant, where steviol glycosides accumulate. nih.gov
Interrelationship with Gibberellin Biosynthetic Pathways
The biosynthetic pathways of steviol and gibberellins (GAs) are intimately linked, sharing a significant portion of their early enzymatic steps. mdpi.comagriculturejournals.cz Both pathways utilize geranylgeranyl diphosphate (GGPP) as a common starting precursor and proceed through the same sequence of intermediates, including ent-copalyl diphosphate, ent-kaurene, and ent-kaurenoic acid. nih.govscialert.net The enzymes responsible for this shared portion of the pathway—CPS, KS, and KO—are active in both metabolic routes. mdpi.comnih.gov
The critical divergence point between these two pathways occurs at the metabolite ent-kaurenoic acid. mdpi.complos.org At this junction, two different cytochrome P450 enzymes compete for the same substrate:
Kaurenoic Acid 13-Hydroxylase (KAH): As previously described, this enzyme hydroxylates ent-kaurenoic acid at the C-13 position, shunting the metabolic flow towards the synthesis of steviol. nih.govagriculturejournals.cz
Kaurenoic Acid Oxidase (KAO): In the gibberellin pathway, this enzyme hydroxylates ent-kaurenoic acid at the C-7 position, committing the precursor to the GA biosynthetic route. dergipark.org.trnih.gov
This bifurcation means that the regulation and relative expression levels of KAH and KAO are crucial in determining the metabolic flux towards either the production of secondary metabolites (steviol glycosides) or essential plant hormones (gibberellins). dergipark.org.trplos.org This competitive relationship is a key aspect in understanding and potentially engineering the production of steviol in plants. nih.gov
Table of Key Enzymes in Steviol Biosynthesis
| Enzyme | Abbreviation | Enzyme Class | Subcellular Location | Function |
|---|---|---|---|---|
| Copalyl Diphosphate Synthase | CPS | Diterpene Cyclase (Class II) | Plastid | Catalyzes the cyclization of GGPP to ent-copalyl diphosphate (CDP). nih.govmdpi.com |
| Kaurene Synthase | KS | Diterpene Cyclase (Class I) | Plastid | Catalyzes the cyclization of ent-copalyl diphosphate (CDP) to ent-kaurene. nih.govmdpi.com |
| Kaurene Oxidase | KO | Cytochrome P450 Monooxygenase | Endoplasmic Reticulum | Catalyzes the three-step oxidation of ent-kaurene to ent-kaurenoic acid. rsc.orgnih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| Steviol |
| Steviol methyl ester |
| ent-Kaurene |
| ent-Kaurenoic acid |
| ent-Kaurenol |
| ent-Kaurenal |
| Gibberellin |
| Geranylgeranyl diphosphate (GGPP) |
Chemical Synthesis and Derivatization Strategies for Steviol Methyl Ester and Analogues
Total Synthesis Approaches to Steviol (B1681142) Methyl Ester
The total synthesis of steviol methyl ester, a complex tetracyclic diterpenoid, represents a significant achievement in organic synthesis, requiring the development of sophisticated strategies to construct its intricate framework.
Table 1: Comparison of Reported Total Syntheses of Steviol and its Analogues
| Target Molecule | Starting Material | Number of Steps | Overall Yield (%) | Citation |
| (±)-Steviol Methyl Ester | Not specified | 19 | 0.015 | nih.gov |
| (±)-Steviol | Geranyl acetate | 17 | Not specified | nih.gov |
| (±)-Steviol | Not specified | 35 | 0.013 | nih.gov |
| (±)-Isosteviol | Not specified | 13-18 | 0.37-1.2 | nih.gov |
Key Cyclization and Fragmentation Reactions
The construction of the characteristic bicyclo[3.2.1]octane system of the ent-kaurane skeleton is a critical aspect of the total synthesis of steviol. This is often achieved through carefully orchestrated cyclization reactions. One strategy involves a polyene cyclization precursor designed to directly install functionality at the C19 methyl group. nih.gov The formation of the bicyclo[3.2.1]octane core has also been realized through the controlled fragmentation of "overbred intermediates," which contain excess carbon-carbon bonds that are subsequently cleaved. nih.gov
In the context of derivatization, various fragmentation and cyclization reactions have been explored. For instance, the Beckmann rearrangement and fragmentation of oximes derived from steviol and isosteviol (B191626) have been used to generate skeletally diverse templates. nih.gov This approach has led to the discovery of novel cyclization pathways, including cyano-Prins-type and Thorpe-Ziegler-type cyclizations. nih.gov The Thorpe-Ziegler-type cyclization of a nitrile derived from a steviol derivative can lead to the formation of a bicyclo[2.2.2]octane system. nih.gov
Synthetic Transformations from Steviol and Isosteviol
The availability of steviol and its structural isomer, isosteviol, from the hydrolysis of stevia glycosides provides a convenient starting point for the synthesis of a wide array of derivatives, including this compound.
This compound can be readily prepared from steviol through direct esterification. A common and efficient method involves the treatment of steviol with diazomethane (B1218177) in diethyl ether. mdpi.commdpi.com This reaction proceeds rapidly, often within minutes, and provides the methyl ester in high yield. mdpi.commdpi.com This method is particularly advantageous as it avoids harsh conditions that could lead to undesired rearrangements of the sensitive ent-kaurane skeleton. While other esterification methods, such as using iodomethane, have been attempted, they have generally resulted in lower yields. mdpi.com
Isosteviol, which is readily obtained from the acid-catalyzed hydrolysis and rearrangement of stevioside (B1681144), serves as a valuable starting material for the synthesis of various analogues. nih.govnih.govmdpi.com The methyl ester of isosteviol is a key intermediate in many of these synthetic routes. nih.govmdpi.com For instance, isothis compound can be prepared in excellent yield by treating isosteviol with diazomethane. nih.gov This intermediate can then be subjected to a variety of transformations, such as the Mannich condensation with paraformaldehyde and secondary amine hydrochlorides to produce a library of β-aminoketones. nih.gov These reactions often proceed with high stereoselectivity. nih.gov
The functionalization of steviol and isosteviol often focuses on stereoselective modifications to introduce new functionalities and explore structure-activity relationships. The D-ring ketone of isosteviol is a particularly reactive site for chemical transformations. nih.gov Stereoselective reduction of this ketone can yield corresponding alcohols with a specific configuration. nih.gov
Epoxidation of this compound with reagents like tert-butyl hydroperoxide in the presence of a catalyst such as vanadyl acetylacetonate (B107027) can furnish epoxyalcohols in a stereospecific manner. mdpi.commdpi.com The resulting epoxides are versatile intermediates that can be opened with various nucleophiles, such as primary and secondary amines, to generate libraries of aminodiols with defined stereochemistry. mdpi.com Similarly, stereoselective synthesis of 1,3-aminoalcohols from isosteviol has been achieved through reductive amination of an intermediate 3-hydroxyaldehyde. mdpi.comnih.gov These stereoselective transformations are crucial for generating libraries of compounds with diverse and complex stereochemistry for biological evaluation. nih.gov
Introduction of Heteroatom-Containing Moieties
The introduction of heteroatoms, such as nitrogen and oxygen, into the this compound framework has been a productive strategy for creating diverse analogues with a range of chemical properties. These modifications often target the reactive sites of the diterpenoid scaffold, leading to novel derivatives with potential applications in various fields of chemical research.
Preparation of Aminoalcohol Derivatives
The synthesis of aminoalcohol derivatives from this compound has been explored through various stereoselective methods. One approach involves the preparation of a key intermediate, β-keto alcohol, which is synthesized from this compound via a Wagner-Meerwein rearrangement of the corresponding epoxide. mdpi.comnoaa.govnih.govu-szeged.hu This β-keto alcohol serves as a versatile precursor for the introduction of amino functionalities.
A library of 1,3-aminoalcohols can be generated through several synthetic routes. mdpi.comresearchgate.net One method involves the formation of an oxime from the β-keto alcohol, followed by Raney-nickel-catalyzed hydrogenation to yield a primary aminoalcohol. mdpi.comnoaa.govnih.govu-szeged.hu This primary amine can then be used to create a diverse set of N-substituted aminoalcohols via the formation of Schiff bases with various aldehydes, followed by reduction. mdpi.comnoaa.govnih.govu-szeged.hu
Alternatively, regioisomeric 1,3-aminoalcohols can be prepared from the mesylate of the β-keto alcohol. mdpi.comnoaa.govnih.govu-szeged.hu The hydroxyl group is first converted to a better leaving group, such as a mesylate. u-szeged.hu This is followed by nucleophilic substitution with an azide (B81097), and subsequent reduction of both the azide and the ketone functionalities to yield the aminoalcohol regioisomer. u-szeged.hu Palladium-catalyzed hydrogenation is a common method for the reduction of the azide to a primary amine. mdpi.comu-szeged.hu
Another strategy for synthesizing 1,3-aminoalcohols from the related compound, isosteviol, involves the reductive amination of a 3-hydroxyaldehyde intermediate. mdpi.comnih.govcitedrive.com This method provides an alternative pathway to a library of N-substituted 1,3-aminoalcohols. mdpi.comnih.gov The synthesis of aminotriol derivatives has also been achieved, starting from the allylic diol of this compound and proceeding through a spiro-epoxide intermediate which is then opened by various amines. researchgate.netdntb.gov.uamdpi.com
Table 1: Synthesis Methods for this compound-Based Aminoalcohols
| Precursor | Key Intermediate | Reaction Sequence | Product Type |
|---|---|---|---|
| This compound Epoxide | β-Keto Alcohol | Wagner-Meerwein Rearrangement, Oximation, Hydrogenation, Schiff Base Formation, Reduction | 1,3-Aminoalcohols |
| β-Keto Alcohol | Mesylate Derivative | Mesylation, Azidation, Reduction | 1,3-Aminoalcohol Regioisomers |
| Isosteviol | 3-Hydroxyaldehyde | Reductive Amination | N-Substituted 1,3-Aminoalcohols |
| Steviol Allylic Diol Methyl Ester | Spiro-epoxide | Epoxidation, Amine Ring-Opening | Aminotriols |
Formation of Spiro-Epoxides
The formation of spiro-epoxides from this compound provides a key intermediate for the synthesis of tetrafunctional diterpene derivatives. researchgate.netdntb.gov.uamdpi.com The synthesis commences with the allylic hydroxylation of steviol, followed by esterification to the methyl ester. mdpi.comu-szeged.hu
The crucial epoxidation step to form the spiro-epoxide can be achieved using vanadyl acetylacetonate (VO(acac)₂) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as the oxidizing agent. mdpi.comu-szeged.hu This method has been shown to be stereospecific. u-szeged.hu An alternative, though sometimes lower-yielding, method involves the use of meta-chloroperoxybenzoic acid (m-CPBA). mdpi.com The resulting spiro-epoxide is a versatile intermediate, as the oxirane ring can be opened by various nucleophiles, including primary and secondary amines, to generate a library of aminotriol derivatives. researchgate.netdntb.gov.uamdpi.comresearchgate.net
Table 2: Reagents for Spiro-Epoxide Formation from Steviol Allylic Alcohol Methyl Ester
| Reagent System | Description |
|---|---|
| VO(acac)₂ / t-BuOOH | Vanadyl acetylacetonate catalyzed epoxidation with tert-butyl hydroperoxide. |
| m-CPBA | Epoxidation using meta-chloroperoxybenzoic acid. |
Functionalization with Hydrazone Moieties
The introduction of hydrazone moieties onto the steviol backbone, particularly at the C-16 position, has been achieved to create novel derivatives. While much of the research focuses on isosteviol, the principles can be extended to this compound. mdpi.com The synthesis typically involves the reaction of a ketone functionality, such as the one present in isosteviol (an isomer of steviol), with a substituted hydrazine. mdpi.comresearchgate.net For instance, derivatives like 2,4-dinitrophenyl hydrazone (2,4-DNPH) and 4-nitrophenyl hydrazone (4-NPH) have been synthesized from isosteviol. mdpi.com
Furthermore, the synthesis of macrocyclic derivatives containing two or four steviolbioside (B1681143) molecules connected through dihydrazonohydrazide spacers has been reported. researchgate.net This indicates the versatility of the hydrazone linkage in creating complex molecular architectures derived from the steviol framework. The functionalization often involves the carboxylic group of steviolbioside as well as the double bond. researchgate.net
Incorporation of Amino Acid Esters
The incorporation of amino acid esters into the steviol structure, particularly at the C-19 carboxylic acid position, has been explored to generate novel hybrid molecules. These syntheses typically involve the coupling of an amino acid ester with the carboxylic acid of the steviol derivative. Research in this area has often focused on isosteviol, the rearranged isomer of steviol. mdpi.comnih.gov
A series of isosteviol derivatives with attached aromatic esters and amino acid amides have been synthesized. mdpi.comnih.gov These modifications are of interest for studying structure-activity relationships. While specific examples for this compound are less detailed in the provided context, the chemical principles for forming an amide or ester linkage between the C-19 carboxyl group and an amino acid ester are well-established. Artificially synthesized amino acid derivatives are also utilized as artificial sweeteners. google.com
Rearrangement Reactions in Diterpenoid Synthesis (e.g., Wagner-Meerwein Rearrangement)
Rearrangement reactions, particularly the Wagner-Meerwein rearrangement, are pivotal in the synthesis of this compound analogues and its isomers. noaa.govnih.govresearchgate.netwikipedia.org This type of rearrangement involves a 1,2-hydride or alkyl shift, typically promoted by acid or a Lewis acid, leading to a more stable carbocation intermediate and a rearranged carbon skeleton.
A significant application of the Wagner-Meerwein rearrangement is in the conversion of steviol to isosteviol. wikipedia.orgresearchgate.net Under acidic conditions, the aglycone of stevioside, steviol, readily rearranges to the thermodynamically more stable isosteviol. nih.govwikipedia.org This rearrangement transforms the ent-kaurane skeleton of steviol into the ent-beyerane skeleton of isosteviol. nih.gov
In the context of synthesizing derivatives, the Wagner-Meerwein rearrangement is a key step in the preparation of the β-keto alcohol intermediate from the epoxide of this compound. mdpi.comnoaa.govnih.govu-szeged.huresearchgate.net Treatment of the this compound epoxide with a Lewis acid like boron trifluoride etherate (BF₃·Et₂O) induces this rearrangement, leading to the formation of the β-keto alcohol with an ent-beyerane skeleton. u-szeged.huresearchgate.netresearchgate.net This rearranged product is a crucial building block for the synthesis of various aminoalcohol derivatives. mdpi.comnoaa.govnih.govu-szeged.hu The influence of substituents, such as a 15-hydroxy group, on the rearrangement reactions of steviol and its epoxides has also been a subject of study. mdpi.comnih.gov
Metabolism and Biotransformation of Steviol Methyl Ester in Non Human Systems
Fungal Metabolism of Steviol (B1681142) Methyl Ester
The metabolism of steviol methyl ester (methyl ent-13-hydroxykaur-16-en-19-oate) has been investigated using various fungal species, which are capable of performing biotransformations on this diterpenoid. Fungi, particularly from the genera Gibberella, Aspergillus, Fusarium, and Rhizopus, possess enzymatic machinery that can modify the structure of this compound, leading to the formation of new derivatives. tandfonline.comscielo.brnih.govresearchgate.net The fungus Gibberella fujikuroi is notably effective at metabolizing this compound into a range of hydroxylated and hydroxyoxo-derivatives. tandfonline.comresearchgate.netoup.comcapes.gov.br These microbial transformation processes are of scientific interest as they can produce novel compounds and provide insights into the enzymatic pathways that act on ent-kaurane diterpenes. nih.govresearchgate.net
Fungal metabolism of this compound predominantly results in hydroxylation at various positions on its kaurane (B74193) skeleton. The fungus Gibberella fujikuroi converts this compound into several mono- and dihydroxy-derivatives. oup.comrsc.org Research has led to the isolation and structural elucidation of multiple hydroxylated metabolites. researchgate.net
One of the primary reactions is the introduction of hydroxyl groups at the C-7 and C-11 positions. researchgate.net For instance, Gibberella fujikuroi produces both methyl ent-7α,13-dihydroxykaur-16-en-19-oate and methyl ent-7β,13-dihydroxykaur-16-en-19-oate. researchgate.netrsc.org Hydroxylation at the C-11 position has also been observed, yielding methyl ent-11α,13-dihydroxykaur-16-en-19-oate. researchgate.net Furthermore, trihydroxylated derivatives such as methyl ent-7β,11α,13-trihydroxykaur-16-en-19-oate and methyl ent-11α,13,15β-trihydroxykaur-16-en-19-oate have been identified. researchgate.net Other fungi, like Rhizopus stolonifer, have been shown to hydroxylate this compound at the C-9 position, affording methyl ent-9α,13-dihydroxykaur-16-en-19-oate. nih.gov
| Metabolite | Producing Fungus | Type of Derivative |
|---|---|---|
| methyl ent-7α,13-dihydroxykaur-16-en-19-oate | Gibberella fujikuroi | Dihydroxy-derivative |
| methyl ent-7β,13-dihydroxykaur-16-en-19-oate | Gibberella fujikuroi | Dihydroxy-derivative |
| methyl ent-11α,13-dihydroxykaur-16-en-19-oate | Gibberella fujikuroi | Dihydroxy-derivative |
| methyl ent-9α,13-dihydroxykaur-16-en-19-oate | Rhizopus stolonifer | Dihydroxy-derivative |
| methyl ent-7β,11α,13-trihydroxykaur-16-en-19-oate | Gibberella fujikuroi | Trihydroxy-derivative |
| methyl ent-11α,13,15β-trihydroxykaur-16-en-19-oate | Gibberella fujikuroi | Trihydroxy-derivative |
| methyl ent-13,15β-dihydroxy-11-oxokaur-16-en-19-oate | Gibberella fujikuroi | Hydroxyoxo-derivative |
In addition to hydroxylation, fungal biotransformation can introduce oxo (or keto) groups into the this compound structure. The metabolism by Gibberella fujikuroi has been shown to yield hydroxyoxo-derivatives. tandfonline.comoup.com Specifically, the metabolite methyl ent-13,15β-dihydroxy-11-oxokaur-16-en-19-oate was identified following incubation of this compound with this fungus. researchgate.net This transformation indicates the presence of monooxygenase enzymes capable of not only hydroxylation but also further oxidation of the hydroxylated intermediates to form a ketone at the C-11 position. researchgate.netiu.edu.jo
The enzymes involved in the fungal metabolism of steviol and its derivatives, particularly within Gibberella fujikuroi, exhibit a notable lack of substrate specificity. tandfonline.comoup.comrsc.org These enzymes are part of the gibberellin (GA) biosynthetic pathway, which naturally processes ent-kaurane precursors. researchgate.netrsc.org The ability of the fungus to metabolize this compound, a non-fungal diterpene, demonstrates the low specificity of these enzymes. rsc.org
However, certain structural features of the substrate can influence the metabolic outcome. For example, the methylation of the carboxylic acid group at C-19 in steviol (forming this compound) prevents the characteristic ring B contraction that leads to the formation of gibberellins (B7789140). rsc.org Despite this, other enzymatic modifications, such as hydroxylations at various carbons, still proceed. researchgate.netrsc.org This low substrate specificity is advantageous for biotechnological applications, as it allows for the generation of a diverse array of modified diterpenoids, including derivatives of plant gibberellins. tandfonline.comoup.comcapes.gov.br The observation that different fungal species can catalyze similar reactions, such as C-11 hydroxylation by both Aspergillus niger and Gibberella fujikuroi, suggests that similar types of monooxygenases may be present across different fungi. scielo.br
Formation of Oxo-Derivatives
Enzymatic Conversion of Steviol Glycosides (Precursors)
While this compound is a subject of biotransformation studies, its precursors, the naturally occurring steviol glycosides, are key targets for enzymatic modification to produce sweeteners with improved taste profiles. steviashantanu.commdpi.com Enzymes, particularly glycosyltransferases, are employed to modify the structure of abundant steviol glycosides like stevioside (B1681144) and Rebaudioside A. mdpi.comresearchgate.net
A significant application of enzymatic biotransformation in the context of steviol glycosides is the conversion of stevioside to Rebaudioside A. nih.gov Rebaudioside A is often preferred as a sweetener due to a less bitter aftertaste compared to stevioside. steviashantanu.comnih.gov This conversion is achieved by adding a single glucose molecule to the C-13 bound glucosyl moiety of stevioside. researchgate.net
The reaction is catalyzed by a specific uridine (B1682114) diphosphate (B83284) (UDP)-dependent glycosyltransferase, UGT76G1, which originates from Stevia rebaudiana. researchgate.netnih.govpnas.org To improve the efficiency and economic viability of this process, the enzymatic reaction is often coupled with a UDP-glucose regeneration system. nih.gov For example, sucrose (B13894) synthase can be used to regenerate the UDP-glucose donor, allowing the reaction to proceed with only catalytic amounts of UDP. researchgate.netnih.gov Using such a coupled system, a conversion yield of stevioside to Rebaudioside A as high as 78% has been reported. nih.gov Other enzymes, such as cyclodextrin (B1172386) glucanotransferases (CGTases), are also utilized for the transglycosylation of stevioside, resulting in glucosylated derivatives with enhanced sensory properties. steviashantanu.commdpi.com
Glycosyltransferases (GTs), specifically UDP-dependent glycosyltransferases (UGTs), are central to the synthesis and modification of steviol glycosides both within the Stevia plant (in planta) and in laboratory or industrial settings (in vitro). nih.govmdpi.com
In planta , UGTs are responsible for the sequential glycosylation of the steviol core, which creates the diverse array of steviol glycosides found in the plant's leaves. nih.govmdpi.com The biosynthesis pathway involves several key UGTs. The process begins with the hydroxylation of ent-kaurenoic acid to form steviol, which is then glycosylated. mdpi.com Three UGTs are critical in the main pathway:
UGT85C2 initiates glycosylation by transferring a glucose unit to the C-13 hydroxyl group of steviol, forming steviolmonoside. pnas.org
UGT74G1 then adds a glucose to the C-19 carboxyl group of steviolbioside (B1681143) to produce stevioside. pnas.orgnih.gov
UGT76G1 catalyzes the final step in the formation of Rebaudioside A by adding a glucose to the C-3' position of the C-13 bound glucose of stevioside, creating a branched sugar chain. researchgate.netpnas.orgplos.org
In vitro systems leverage these same enzymes, often produced recombinantly in microorganisms like E. coli or yeast, for the targeted synthesis of desirable steviol glycosides. researchgate.netmerieuxnutrisciences.comnih.gov This biotechnological approach allows for the conversion of highly abundant but less palatable glycosides, such as stevioside, into premium-quality sweeteners like Rebaudioside A, D, or M, which are often present in much lower concentrations in the plant. merieuxnutrisciences.comfrontiersin.org The development of whole-cell biocatalysis systems, which express the necessary glycosyltransferases and cofactor regeneration enzymes, represents an efficient and powerful strategy for the industrial-scale synthesis of specific steviol glycosides. researchgate.netmdpi.com
Advanced Analytical Methodologies for Steviol Methyl Ester and Its Derivatives
Chromatographic Techniques for Separation and Quantification
Chromatography is fundamental to the analysis of phytocompounds from Stevia extracts. Gas and liquid chromatography, often coupled with mass spectrometry, provide the necessary resolution and sensitivity for detailed chemical profiling.
Gas Chromatography-Mass Spectrometry (GC-MS) for Ester Analysis
GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds. For non-volatile compounds like steviol (B1681142), derivatization is typically required to convert them into a form suitable for GC analysis. This often involves methylation to create esters like steviol methyl ester.
GC-MS is instrumental in identifying this compound and its diterpenoid precursors. dntb.gov.ua The analysis of steviol is often carried out after its conversion to this compound via treatment with diazomethane (B1218177). tandfonline.com This derivatization enhances volatility, allowing for separation and detection by GC-MS. dntb.gov.ua
Research has successfully used GC-MS to confirm the identity of standard this compound and to analyze its metabolites. dntb.gov.uatandfonline.com For instance, when Gibberella fujikuroi was used for the biotransformation of this compound, GC-MS analysis of the TMS-derivatized neutral fraction revealed six different metabolites. tandfonline.com Furthermore, studies on Stevia rebaudiana have utilized headspace solid-phase microextraction (HS-SPME) coupled with GC-MS to detect volatile diterpenoid intermediates of the steviol glycoside biosynthesis pathway, such as ent-kaurene (B36324). rsc.org The presence of ent-kaurene and other diterpenes in Stevia leaf extracts has been confirmed through GC-MS analysis. rsc.orgconstructor.university
Stevia rebaudiana leaf extracts contain various lipophilic components, including fatty acids. GC-MS is the standard method for analyzing these compounds after their conversion to fatty acid methyl esters (FAMEs). This process typically involves an alkaline hydrolysis of fatty acid esters followed by methylation. researchgate.net The resulting FAMEs are volatile and can be readily separated and identified by GC-MS. researchgate.netresearchgate.net
Studies have identified numerous FAMEs in Stevia leaf extracts, providing insight into the plant's lipid composition. researchgate.netjournalijcar.org The most common identified saturated and unsaturated FAMEs include methyl esters of palmitic, linolenic, linoleic, and stearic acids. arabjchem.orgmattioli1885journals.com One analysis of an ethanol (B145695) extract of Stevia leaves identified hexadecanoic acid methyl ester and pentadecanoic acid methyl ester. journalijcar.org Another study focusing on FAMEs identified five distinct compounds, with palmitic acid being the most abundant. arabjchem.org
Table 1: Fatty Acid Methyl Esters (FAMEs) Identified in Stevia rebaudiana Leaf Extracts by GC-MS (This table is interactive. Click on the headers to sort.)
| Fatty Acid Methyl Ester | Common Name of Acid | Formula | Reference(s) |
|---|---|---|---|
| Pentadecanoic acid, methyl ester | Pentadecanoic Acid | C16H32O2 | journalijcar.org |
| Hexadecanoic acid, methyl ester | Palmitic Acid | C17H34O2 | journalijcar.orgarabjchem.orgmattioli1885journals.com |
| Heptadecanoic acid, methyl ester | Margaric Acid | C18H36O2 | |
| 9-Octadecenoic acid (Z)-, methyl ester | Oleic Acid | C19H36O2 | mattioli1885journals.com |
| Octadecanoic acid, methyl ester | Stearic Acid | C19H38O2 | arabjchem.orgmattioli1885journals.com |
| 9,12-Octadecadienoic acid (Z,Z)-, methyl ester | Linoleic Acid | C19H34O2 | arabjchem.orgmattioli1885journals.com |
| 9,12,15-Octadecatrienoic acid, (Z,Z,Z)-, methyl ester | α-Linolenic Acid | C19H32O2 | mattioli1885journals.com |
| Eicosanoic acid, methyl ester | Arachidic Acid | C21H42O2 | |
| Docosanoic acid, methyl ester | Behenic Acid | C23H46O2 | |
| Tetracosanoic acid, methyl ester | Lignoceric Acid | C25H50O2 |
Detection of this compound and Related Diterpenoids
High-Performance Liquid Chromatography (HPLC) in Related Analyses
High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the separation and quantification of steviol glycosides, the natural precursors to steviol and its esters. researchgate.net The structural similarity of these compounds presents a significant chromatographic challenge. thermofisher.com
Reversed-phase (RP) HPLC methods are commonly employed, typically using C18 columns. aidic.itaip.org The mobile phase often consists of an acetonitrile (B52724) and water mixture, sometimes with pH adjustment using acids like phosphoric acid or trifluoroacetic acid, or buffers like ammonium (B1175870) formate. thermofisher.comaip.orgthermofisher.com Detection is most frequently performed using a UV detector at a wavelength of 210 nm. aidic.itthermofisher.com However, because steviol glycosides lack a strong UV chromophore, other detection methods like Evaporative Light Scattering (ELS) or mass spectrometry (MS) are used to improve sensitivity and quantification. thermofisher.comacs.orgeurofins.com
Different column chemistries have been developed to enhance separation. Besides C18 columns, methods utilizing polar amine-based columns, hydrophilic interaction liquid chromatography (HILIC), and mixed-mode columns have been reported. thermofisher.comthermofisher.com For instance, the Acclaim™ Mixed-Mode WAX-1 column, which operates in HILIC mode, allows for the separation of multiple steviol glycosides with a volatile mobile phase, making it compatible with ELS detection. thermofisher.com The development of methods using superficially porous particle columns has enabled the baseline separation of 13 different steviol glycosides in a significantly reduced run time of 14 minutes. acs.orgeurofins.com
Spectroscopic Characterization
Spectroscopic methods are indispensable for the structural elucidation of this compound and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides detailed information about the molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
¹H-NMR and ¹³C-NMR spectroscopy are critical tools for confirming the structure of this compound and its derivatives. scielo.brmdpi.com The chemical shifts (δ) and coupling constants (J) in ¹H-NMR spectra provide information about the proton environment, while ¹³C-NMR spectra reveal the carbon skeleton of the molecule.
The synthesis of this compound from steviol is confirmed by the appearance of a singlet peak around 3.63 ppm in the ¹H-NMR spectrum, corresponding to the three protons of the methyl ester group (-OCH₃). mdpi.com Detailed 1D and 2D NMR experiments, such as COSY, HSQC, and HMBC, are used to assign all proton and carbon signals unambiguously and to determine the stereochemistry of synthesized derivatives. doi.orgmdpi.com For example, in the biotransformation of steviol derivatives, the position of newly introduced hydroxyl groups was confirmed by analyzing the ¹H and ¹³C NMR spectra of the resulting methyl esters. scielo.br
Table 2: ¹H and ¹³C NMR Spectral Data for this compound (CDCl₃) (This table is interactive. Click on the headers to sort.)
| Carbon No. | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity and Coupling Constant (J, Hz) | Reference(s) |
|---|---|---|---|---|
| C-1 | 39.4 | 0.90, 1.88 | m | mdpi.com |
| C-2 | 19.1 | 1.68, 1.88 | m | mdpi.com |
| C-3 | 37.9 | 1.45, 1.04 | m | mdpi.com |
| C-4 | 43.8 | - | - | mdpi.com |
| C-5 | 56.9 | 0.90 | d, J = 8.6 | mdpi.com |
| C-6 | 21.7 | 1.88, 1.68 | m | mdpi.com |
| C-7 | 41.5 | 1.45, 1.35 | m | mdpi.com |
| C-8 | 43.4 | 1.61 | - | mdpi.com |
| C-9 | 54.4 | 0.82 | m | mdpi.com |
| C-10 | 39.6 | - | - | mdpi.com |
| C-11 | 19.7 | 1.72, 1.61 | m | mdpi.com |
| C-12 | 33.0 | 2.17, 0.77 | d, J = 11.0 | mdpi.com |
| C-13 | 80.6 | - | - | mdpi.com |
| C-14 | 40.8 | 1.88, 1.35 | m | mdpi.com |
| C-15 | 47.0 | 2.25, 1.72 | m | mdpi.com |
| C-16 | 155.6 | 4.89, 4.83 | s | mdpi.com |
| C-17 | 103.2 | - | - | mdpi.com |
| C-18 | 28.7 | 1.16 | s | mdpi.com |
| C-19 | 178.1 | - | - | mdpi.com |
| C-20 | 15.3 | 0.77 | s | mdpi.com |
| -OCH₃ | 51.1 | 3.63 | s | mdpi.com |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable analytical technique for identifying the functional groups present in a molecule, thereby providing structural information. In the analysis of this compound and its parent compounds, FT-IR helps to confirm the presence of key chemical structures. The spectra of steviol glycosides and related derivatives typically exhibit characteristic absorption bands corresponding to their shared molecular framework. scirp.orgscirp.orgresearchgate.net
The FT-IR spectrum of this compound is characterized by several key absorptions. A broad band in the region of 3300-3500 cm⁻¹ indicates the presence of the hydroxyl (-OH) group at the C-13 position. mattioli1885journals.com The presence of sp³ hybridized carbon-hydrogen bonds in the molecule's alkane structure is confirmed by peaks around 2850-2950 cm⁻¹. mattioli1885journals.com
The most definitive peak for the methyl ester itself is the strong carbonyl (C=O) stretching vibration, which typically appears around 1720-1745 cm⁻¹. This peak distinguishes the ester from the carboxylic acid of the parent steviol. journalajacr.com Additionally, the presence of the ester is supported by C-O stretching vibrations in the 1190-1250 cm⁻¹ region. journalajacr.com The exocyclic methylene (B1212753) group (C=CH₂) common to the ent-kaurene structure of steviol gives rise to characteristic C=C stretching and bending vibrations at approximately 1650 cm⁻¹ and 880-900 cm⁻¹, respectively. scirp.org
A summary of the principal FT-IR absorption bands for this compound is presented below.
Table 1: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Reference |
|---|---|---|---|
| ~3300-3500 | Hydroxyl (-OH) | Stretching | mattioli1885journals.com |
| ~2850-2950 | Alkane (C-H) | Stretching | mattioli1885journals.com |
| ~1720-1745 | Ester Carbonyl (C=O) | Stretching | journalajacr.com |
| ~1650 | Alkene (C=C) | Stretching | scirp.org |
| ~1435 | Methyl (CH₃) | Asymmetric Bending | journalajacr.com |
| ~1190-1250 | Ester (C-O-C) | Stretching | journalajacr.com |
Mass Spectrometry (MS, ESI-MS/MS)
Mass spectrometry (MS) is a powerful tool for the structural elucidation and quantification of this compound and its derivatives. Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is particularly effective due to its high sensitivity and specificity. mdpi.comresearchgate.net This technique allows for the determination of the molecular weight of the compound and provides structural information through the analysis of its fragmentation patterns. acs.orglatu.org.uy
In ESI-MS analysis, this compound can be detected in both positive and negative ion modes. In positive ion mode, it typically forms a protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or other cations present in the mobile phase. The analysis of steviol and its derivatives often involves monitoring the fragmentation of the aglycone core. latu.org.uycabidigitallibrary.org
Tandem mass spectrometry (MS/MS) provides detailed structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation of the this compound molecular ion reveals characteristic losses corresponding to different parts of the molecule. Common fragmentation pathways for the steviol aglycone include the loss of water (H₂O) from the hydroxyl group and the cleavage of the C/D ring system. latu.org.uy This detailed fragmentation data is crucial for distinguishing between isomers and identifying metabolites or degradation products in complex matrices. acs.orglatu.org.uy
Table 2: Key Mass Spectrometry Fragments for Steviol Derivatives
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Structural Interpretation | Reference |
|---|---|---|---|---|
| 803.4 (Rebaudioside A) | 641.3 | 162 | Loss of a glucose unit | acs.org |
| 803.4 (Rebaudioside A) | 479.3 | 324 | Loss of two glucose units | acs.org |
| 787.4 (Fragment) | 625.3 | 162 | Loss of a glucose unit | acs.org |
Note: This table shows fragmentation of a related steviol glycoside, rebaudioside A, to illustrate the typical fragmentation behavior of the steviol core and its substituents, which is analogous to the analysis of this compound.
Derivatization Strategies for Analytical Enhancement
Derivatization is a chemical modification process used to convert an analyte into a product with properties that are better suited for a specific analytical method. For steviol and its derivatives, derivatization is primarily employed to enhance performance in gas chromatography (GC) and to improve detection sensitivity in various analytical techniques. nih.gov
Esterification for Volatility Enhancement in GC Analysis
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, steviol, in its natural state as a carboxylic acid, is a highly polar and non-volatile compound, making it unsuitable for direct GC analysis. Its polarity can lead to poor peak shape and adsorption onto the GC column. gcms.cz
To overcome this limitation, the carboxylic acid group of steviol is converted into an ester, most commonly a methyl ester, through a process called esterification. dntb.gov.ua This derivatization step significantly reduces the polarity of the molecule and increases its volatility, allowing it to be analyzed effectively by GC, often in conjunction with mass spectrometry (GC-MS). researchgate.netresearchgate.net A common reagent used for this purpose is diazomethane. dntb.gov.ua The resulting this compound is thermally stable and exhibits improved chromatographic behavior, leading to sharper peaks and more accurate quantification. gcms.cz This strategy is essential for methods that involve the analysis of the steviol aglycone after hydrolysis from its glycosides. nih.govresearchgate.net
Labeling Techniques for Detection Sensitivity
To enhance the sensitivity and specificity of detection, particularly in complex biological or food matrices, labeling techniques are employed. researchgate.netresearchgate.net This often involves the use of stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). nih.gov
Stable isotope labeling is particularly valuable in quantitative mass spectrometry-based assays, a technique known as stable isotope dilution analysis (SIDA). researchgate.net In this approach, a known quantity of an isotope-labeled version of the analyte (e.g., deuterated this compound) is added to the sample as an internal standard. researchgate.net Because the labeled standard is chemically identical to the unlabeled analyte, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer. By measuring the ratio of the signal from the native analyte to the labeled standard, highly accurate and precise quantification can be achieved, effectively correcting for sample loss during preparation and analysis. researchgate.net Isotope-labeled precursors have also been used in feeding experiments to study the biosynthetic pathways of steviol and its glycosides. nih.gov
Another labeling strategy involves derivatizing the molecule with a tag that has a strong response in a specific detector. For instance, steviol can be derivatized with a fluorescent tag, such as (7-methoxy-4-coumarinyl)methyl, to create a highly fluorescent ester. This allows for extremely sensitive detection using fluorescence detectors, with limits of quantification reported in the picogram range. gavinpublishers.com
Biotechnological Production and Engineering of Steviol and Its Derivatives
Metabolic Engineering of Heterologous Microorganismsnih.govmdpi.comnih.gov
The production of steviol (B1681142) in microbial hosts is a promising alternative to agricultural extraction, offering the potential for scalable and controlled synthesis. nih.gov Metabolic engineering efforts have primarily focused on establishing the complex, multi-step biosynthetic pathway for steviol in well-characterized microorganisms like Escherichia coli and Saccharomyces cerevisiae. nih.govmdpi.com The synthesis begins with the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are condensed to form geranylgeranyl diphosphate (B83284) (GGPP). nih.govnih.gov This C20 precursor is then converted to steviol through a series of enzymatic reactions. nih.gov
Overproduction of Steviol Aglycone in Microbial Hosts (e.g., Escherichia coli, Saccharomyces cerevisiae)nih.govmdpi.com
Significant research has been dedicated to engineering microbial strains for the high-yield production of steviol. nih.govmdpi.com In Saccharomyces cerevisiae, a modular metabolic engineering strategy was employed to construct the complete biosynthetic pathway for stevioside (B1681144), with steviol as the key intermediate. mdpi.com By optimizing the expression of diterpene synthases from various sources and strengthening precursor pathways, researchers achieved notable steviol titers. mdpi.comresearchgate.net One study reported that pathway optimization in prokaryotic cells, including modifications of cytochrome P450 oxidases, led to a 50-fold increase in the yield of steviol, reaching 1.07 g/L. researchgate.net Similarly, engineering efforts in E. coli have successfully produced steviol, with one study achieving 15.4 mg/L by utilizing a specific cytochrome P450 enzyme from Arabidopsis thaliana. nih.gov
Table 1: Steviol Production in Engineered Microbial Hosts
| Host Organism | Engineering Strategy | Steviol Titer | Reference |
|---|---|---|---|
| Escherichia coli | Expression of A. thaliana CYP714A2 | 15.4 mg/L | nih.gov |
| Escherichia coli | Pathway optimization, CYP450 modification | 1.07 g/L | researchgate.net |
| Saccharomyces cerevisiae | Modular construction of steviol pathway | Not specified directly | mdpi.comresearchgate.net |
Optimization of Precursor Pathwaysnih.govmdpi.com
A critical factor in maximizing steviol production is enhancing the supply of the C20 precursor, geranylgeranyl diphosphate (GGPP). nih.gov Microorganisms synthesize GGPP from IPP and DMAPP, which are produced via the mevalonate (B85504) (MVA) pathway in yeast or the methylerythritol 4-phosphate (MEP) pathway in bacteria. nih.govnih.gov
Strategies to boost GGPP levels include:
Overexpression of key pathway genes : In S. cerevisiae, overexpressing genes in the MVA pathway, such as tHMG1 (a truncated HMG-CoA reductase), has been shown to increase the metabolic flux towards isoprenoid production. mdpi.com
Downregulation of competing pathways : To channel more carbon towards steviol, competing pathways that also utilize GGPP or its precursors are often suppressed. google.com For instance, in S. cerevisiae, downregulating the ERG9 gene, which encodes squalene (B77637) synthase, can reduce the flux towards ergosterol (B1671047) synthesis and redirect GGPP to the desired heterologous pathway. google.com
These optimizations are crucial for overcoming the low native production of GGPP and ensuring a robust supply for the downstream steviol synthesis enzymes. nih.govmdpi.com
Recombinant Enzyme Expression for Pathway Reconstructionnih.govmdpi.comnih.gov
The reconstruction of the steviol biosynthetic pathway in a microbial host requires the heterologous expression of several key plant enzymes. nih.govmdpi.com The pathway from GGPP to steviol involves three main steps catalyzed by two classes of enzymes:
Diterpene Synthases : GGPP is first cyclized by copalyl diphosphate synthase (CDPS) to form ent-copalyl diphosphate, which is then converted to ent-kaurene (B36324) by kaurene synthase (KS). nih.govnih.gov
Cytochrome P450 Monooxygenases : The final two steps are catalyzed by NADPH-dependent cytochrome P450 enzymes. ent-kaurene is oxidized by kaurene oxidase (KO) to form ent-kaurenoic acid. nih.govnih.gov Subsequently, kaurenoic acid 13-hydroxylase (KAH) hydroxylates this intermediate to produce steviol. nih.govnih.gov
The expression of these P450 enzymes is often a significant bottleneck in microbial hosts due to their membrane-bound nature and dependence on a specific cytochrome P450 reductase (CPR) for electron transfer. nih.gov To overcome this, researchers have employed strategies such as expressing fusion proteins of the P450 enzyme and its corresponding reductase, which has been shown to improve catalytic efficiency. nih.gov For instance, fusing A. thaliana trCYP714A2 with trAtCPR2 improved steviol production in E. coli. nih.gov The choice of enzyme source is also critical; KAH from Stevia rebaudiana has shown poor activity in E. coli, leading researchers to use functional orthologs from other plants like A. thaliana. nih.gov
Genetic Transformation and Plant Tissue Culture Strategies for Modulating Biosynthesismdpi.com
In addition to microbial systems, efforts have been made to enhance the production of steviol and its glycosides directly within Stevia rebaudiana through plant tissue culture and genetic transformation. Plant tissue culture offers a controlled environment for producing biomass and secondary metabolites, independent of geographical and climatic constraints. The biosynthesis of steviol glycosides begins in the plastids with the MEP pathway, continues in the endoplasmic reticulum where ent-kaurene is oxidized to steviol, and finishes in the cytoplasm with glycosylation steps. mdpi.com Genetic transformation of Stevia aims to upregulate the genes involved in this complex pathway to increase the accumulation of desired compounds.
Elicitation Studies for Biosynthesis Enhancementmdpi.com
Elicitation, the use of specific compounds (elicitors) to induce a defense response in plant cells, is a common strategy to boost the production of secondary metabolites in plant tissue cultures. mdpi.com Various studies have investigated the effect of different elicitors on the expression of genes in the steviol biosynthesis pathway and the subsequent accumulation of steviol glycosides. For example, methyl jasmonate and salicylic (B10762653) acid have been shown to influence the expression levels of key enzyme-encoding genes such as DXS, KO, and KAH. mdpi.com These studies provide a foundation for enhancing the yield of steviol and its derivatives in controlled plant culture systems. mdpi.com
Table 2: Effect of Elicitors on Steviol Glycoside Biosynthesis Gene Expression
| Elicitor | Target Gene(s) | Observed Effect | Reference |
|---|---|---|---|
| Methyl Jasmonate | DXS, DXR, KO, KAH, UGTs | Varied up- and down-regulation | mdpi.com |
| Salicylic Acid | DXS, DXR, KO, KAH, UGTs | Varied up- and down-regulation | mdpi.com |
Theoretical and Mechanistic Investigations
Computational Studies on Steviol (B1681142) and its Derivatives
Density Functional Theory (DFT) Studies for Structural Analysis
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic and structural properties of steviol and its derivatives, including steviol methyl ester. These theoretical calculations provide valuable insights into the molecule's reactivity, stability, and potential interactions with biological targets.
Studies employing DFT have analyzed the electronic properties of steviol, the parent compound of this compound. puce.edu.ec These investigations have evaluated parameters such as ionization potential and electrophilicity index, which suggest the potential for steviol to participate in ligand-receptor interactions. puce.edu.ec Furthermore, calculations of bond dissociation energy and the mapping of the electrostatic potential distribution have shed light on its antioxidant capabilities. puce.edu.ec
In the context of isosteviol (B191626), a rearranged isomer of steviol, DFT calculations have identified the hydroxyl and carboxyl groups as centers of electron density localization, with hydrogen atoms being the most electropositive parts of the structure. mdpi.com This information is crucial for understanding how these molecules interact and for designing derivatives with specific properties. mdpi.com DFT has also been utilized to study the three-dimensional structures of isosteviol-based fluorescent probes and their complexes, providing a theoretical basis for their recognition capabilities. mdpi.com
Computational models using DFT have been developed to understand the structural basis of the sweet taste of steviol glycosides. These models correlate the interaction energies between the glycosides and taste receptors with their perceived sweetness, achieving a high degree of accuracy. nih.gov This approach, which involves energy minimization using forcefields like CHARMm, helps in predicting the sweetness of novel or rare steviol glycosides. nih.gov
Mechanistic Probes of Chemical and Biotransformational Reactions
The chemical and biological transformations of steviol and its derivatives, including this compound, have been the subject of mechanistic investigations. This compound serves as a key intermediate in the synthesis of various analogs. u-szeged.hunih.gov For instance, the esterification of steviol to this compound is a crucial step before further modifications, such as epoxidation. u-szeged.hu The epoxidation of this compound using reagents like t-BuOOH and a vanadyl acetylacetonate (B107027) catalyst proceeds stereospecifically. u-szeged.hu The subsequent opening of the resulting epoxide ring with various nucleophiles, such as primary and secondary amines, affords a diverse library of aminodiols. u-szeged.humdpi.comresearchgate.net
The synthesis of aminotriol derivatives from steviol also proceeds via the methyl ester. researchgate.net The key intermediate, a spiro-epoxide, is prepared from the allylic diol derived from this compound. mdpi.comresearchgate.netresearchgate.net The oxirane ring of this epoxide can then be opened by amines to yield aminotriols. mdpi.comresearchgate.netresearchgate.net
Biotransformation studies on isosteviol, a closely related diterpenoid, have revealed that various fungi can hydroxylate the molecule at different positions. For example, Aspergillus niger, Penicillium chrysogenum, and Rhizopus arrhizus have been used for the biotransformation of isosteviol. mdpi.com Specifically, Mortierella isabellina produces novel ent-beyeran-19-oic acids, while Fusarium verticillioides yields ent-7,6-hydroxy-16-ketobeyeran-19-oic acid and ent-12-α-hydroxy-16-ketobeyeran-19-oic acid. mdpi.com These microbial transformations provide a means to generate novel derivatives that may possess interesting biological activities.
Structure-Activity Relationship (SAR) Studies of Synthesized Derivatives (Non-Clinical Focus)
The versatile scaffold of steviol and its isomer, isosteviol, has been extensively modified to explore the structure-activity relationships (SAR) of the resulting derivatives. These studies have primarily focused on their potential as antiproliferative and antimicrobial agents in non-clinical settings.
Correlation of Structural Modifications with Observed Activities (e.g., against microorganisms, antiproliferative activity in in vitro non-human cell models)
Systematic structural modifications of steviol and isosteviol have yielded valuable insights into the features required for biological activity. The introduction of different functional groups at various positions on the diterpenoid backbone has led to the identification of derivatives with enhanced potency and selectivity.
Antiproliferative Activity:
A significant body of research has focused on the synthesis and evaluation of steviol and isosteviol derivatives for their antiproliferative effects against various cancer cell lines.
Aminoalcohol and Aminodiol Derivatives: The introduction of aminoalcohol and aminodiol functionalities has been a fruitful strategy. For isosteviol derivatives, the presence of a 1,3-aminoalcohol function with an N-benzyl or (1H-imidazol-1-yl)-propyl substitution, combined with a benzyl (B1604629) ester moiety, appears to be crucial for significant antiproliferative activity. mdpi.comcitedrive.com In steviol-based aminodiols, the N-benzyl substituent is considered essential, and the closure of the aminodiol to an N-benzyl substituted oxazolidine (B1195125) ring system has been shown to increase antiproliferative activity to levels comparable to the standard drug cisplatin. u-szeged.hunih.gov Further studies on N-substituted steviol-based aminotriols revealed that aromatic N-substituted derivatives exhibited high inhibition of cell growth on several human cancer cell lines. mdpi.comresearchgate.netresearchgate.net The introduction of an additional hydroxyl group was also found to slightly increase biological activity. researchgate.netresearchgate.net
Exo-methylene Cyclopentanone (B42830) Unit: Steviol derivatives featuring an exo-methylene cyclopentanone unit have been identified as potent antitumor agents. acs.org However, their lack of selectivity towards cancer cells over normal cells has been a concern. acs.org Further modifications have led to new analogs with improved cytotoxic selectivity and antiproliferative activity. acs.org
Modifications at C-19: Modifications at the C-19 carboxylic acid of isosteviol have also been explored. Conversion of the carboxylic acid to its esters had a positive effect on activity. sci-hub.se Interestingly, replacement of the carboxylic acid with a primary amine group significantly enhanced the protective effect in a doxorubicin-induced zebrafish model. sci-hub.se
The following table summarizes the antiproliferative activity of selected isosteviol derivatives:
| Compound Type | Key Structural Features | Observed Activity | Reference(s) |
| 1,3-Aminoalcohols | N-benzyl or (1H-imidazol-1-yl)-propyl substitution, benzyl ester | Essential for reliable antiproliferative activity | mdpi.comcitedrive.com |
| Aminodiols | N-benzyl substituent, oxazolidine ring | Increased antiproliferative activity | u-szeged.hunih.gov |
| Aminotriols | Aromatic N-substituents, additional hydroxyl group | High inhibition of cell growth, slightly increased activity | mdpi.comresearchgate.netresearchgate.net |
| Exo-methylene Cyclopentanone Derivatives | Exo-methylene cyclopentanone unit | Potent antitumor agents, some with improved selectivity | acs.org |
| C-19 Modified Derivatives | Primary amine at C-19 | Significantly enhanced protective effect | sci-hub.se |
Antimicrobial Activity:
While the primary focus of SAR studies has been on antiproliferative activity, some research has also touched upon the antimicrobial potential of steviol derivatives. For instance, some N-substituted 1,3-aminoalcohols based on isosteviol have been investigated for their effects against microorganisms. researchgate.net
The collective findings from these SAR studies provide a rational basis for the design and synthesis of new steviol and isosteviol derivatives with potentially enhanced and more selective biological activities for further investigation.
Q & A
Q. What established laboratory methods are used to synthesize steviol methyl ester, and how do they ensure structural fidelity?
this compound is synthesized via two primary routes:
- Claisen rearrangement and multi-step functionalization : Starting from a tricyclic enone ester, steps include Claisen rearrangement, acetal formation, borane-mediated oxidation, and aldol condensation to yield the final product .
- Direct esterification of steviol : Reaction with diazomethane (CH₂N₂) under controlled conditions to esterify the carboxyl group, preserving the ent-kaurane backbone . Structural fidelity is confirmed via nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS), with comparisons to known spectral databases .
Q. Which analytical techniques are essential for characterizing this compound and its derivatives?
- Chromatography : High-performance liquid chromatography (HPLC) with diode-array detection (DAD) separates steviol derivatives based on glycosylation patterns, validated against JECFA standards .
- Spectroscopy : NMR (¹H, ¹³C, 2D-COSY) and tandem mass spectrometry (MS/MS) elucidate structural features like the kaurane skeleton and esterification sites .
- Quantitative assays : Enzymatic hydrolysis coupled with UPLC-MS/MS quantifies free and conjugated steviol derivatives in biological matrices, ensuring precision through internal standardization (e.g., deuterated analogs) .
Advanced Research Questions
Q. How can the Taguchi experimental design optimize reaction parameters for this compound synthesis?
The Taguchi method employs orthogonal arrays (e.g., L9 matrix) to systematically test variables such as:
- Catalyst concentration (most influential parameter, contributing >77% variance)
- Molar ratios (alcohol-to-substrate)
- Temperature and reaction time Signal-to-noise (S/N) ratio analysis identifies optimal conditions (e.g., maximizing yield while minimizing side products). Validation experiments under these parameters improve reproducibility and scalability .
Q. What methodologies resolve contradictions in reported bioactivity data of this compound derivatives?
Contradictions arise from:
- Sample purity : Impurities from incomplete esterification or glycosylation can skew bioactivity results. Rigorous purification (e.g., preparative HPLC) and purity validation (≥95% by area normalization) are critical .
- Assay variability : Standardize cytotoxicity assays (e.g., MTT or SRB) across cell lines (e.g., HepG2 vs. MCF-7) with positive controls (e.g., doxorubicin) to ensure comparability .
- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance of dose-response relationships .
Q. How can controlled skeletal rearrangements expand the derivatization potential of this compound?
- Epoxidation : Vanadyl acetylacetonate-catalyzed epoxidation introduces cis-epoxide groups, enabling subsequent nucleophilic ring-opening reactions for functional diversification .
- Acid-catalyzed rearrangements : Treating this compound with HCl/Zn induces beyerane-type rearrangements, generating novel diterpenoid scaffolds with modified bioactivity profiles .
- Enzymatic modifications : β-glucosidase hydrolysis selectively cleaves glycosidic bonds, producing aglycone intermediates for re-glycosylation or esterification .
Q. What experimental design principles ensure reproducibility in this compound research?
- Detailed protocols : Document reaction conditions (e.g., solvent purity, inert atmosphere), instrumental parameters (e.g., HPLC gradient profiles), and statistical methods (e.g., n ≥ 3 replicates) .
- Reference standards : Use commercially available steviol glycosides (e.g., rebaudioside M) or synthesized analogs (e.g., steviolbioside) as chromatographic and spectroscopic benchmarks .
- Data transparency : Deposit raw spectral data (NMR, MS) and chromatograms in supplementary materials, citing repositories like Figshare or institutional databases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
